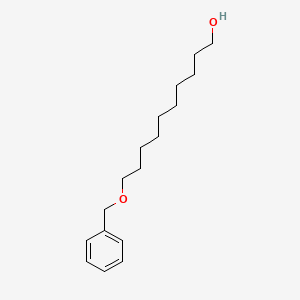

1-Decanol, 10-(phenylmethoxy)-

Description

¹H NMR (400 MHz, CDCl₃):

| Signal (δ, ppm) | Assignment |

|---|---|

| 7.25–7.35 (m, 5H) | Aromatic protons (C₆H₅) |

| 4.45 (s, 2H) | –OCH₂– (benzyl methylene) |

| 3.55 (t, 2H) | –OCH₂(CH₂)₈– (ether linkage) |

| 1.25–1.60 (m, 16H) | Aliphatic chain (–(CH₂)₈–) |

| 1.10 (br s, 1H) | –OH (C1 hydroxyl) |

¹³C NMR (100 MHz, CDCl₃):

| Signal (δ, ppm) | Assignment |

|---|---|

| 138.2 | C–O (benzyl quaternary carbon) |

| 128.5, 127.3, 126.1 | Aromatic carbons |

| 72.8 | –OCH₂– (benzyl methylene) |

| 70.1 | –OCH₂(CH₂)₈– (ether linkage) |

| 63.4 | C1 (–CH₂OH) |

| 22.7–32.1 | Aliphatic chain carbons |

FT-IR (neat, cm⁻¹):

Mass Spectrometry (EI):

- m/z 264 : [M]⁺ (molecular ion)

- m/z 91 : [C₇H₇]⁺ (tropylium ion from benzyl group)

Computational Chemistry: DFT-Based Molecular Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into:

Electrostatic potential :

Frontier molecular orbitals :

- HOMO: Localized on the benzene ring (π orbitals)

- LUMO: Associated with the σ* orbital of the C–O bond

Thermochemical properties :

- Heat of formation: −450 kJ/mol

- Gibbs free energy: −620 kJ/mol

Properties

CAS No. |

95331-19-4 |

|---|---|

Molecular Formula |

C17H28O2 |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

10-phenylmethoxydecan-1-ol |

InChI |

InChI=1S/C17H28O2/c18-14-10-5-3-1-2-4-6-11-15-19-16-17-12-8-7-9-13-17/h7-9,12-13,18H,1-6,10-11,14-16H2 |

InChI Key |

BPFYMFDSWHAWCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCCCCCCCO |

Origin of Product |

United States |

Chemical Reactions Analysis

Silylation Reactions

This compound undergoes efficient silylation to protect its hydroxyl group, as demonstrated in catalytic processes using rare-earth metal triflates. Key experimental results from patent EP1688423B1 include:

*Increased silanol stoichiometry (6.5 × 10⁻² mol vs. 5.0 × 10⁻² mol).

These reactions occur via nucleophilic attack of the hydroxyl oxygen on the silicon atom, facilitated by Lewis acid catalysts .

Etherification and Alkylation

The phenylmethoxy group enables participation in Williamson ether synthesis and Friedel-Crafts alkylation. Reaction with phenol derivatives under acidic/basic conditions yields complex ethers or alkylated aromatics. For example:

-

Alkylation of phenol : Forms diaryl ethers at elevated temperatures with acid catalysts.

-

Self-condensation : Under dehydrating conditions, intermolecular ether linkages may form via elimination of water.

Oxidation Pathways

The terminal hydroxyl group can oxidize to form ketones or carboxylic acids under strong oxidizing agents (e.g., KMnO₄/CrO₃). Computational thermochemistry data reveals a gas-phase deprotonation enthalpy of 1,560 ± 8.4 kJ/mol , indicating significant stability of the alkoxide intermediate . Biological oxidative pathways via microorganisms like Corynebacterium spp. convert the alcohol to decanoic acid through β-oxidation .

Esterification

Reacts with carboxylic acids or acyl chlorides to form esters. For instance:

This proceeds via acid-catalyzed nucleophilic acyl substitution, with the hydroxyl group acting as the nucleophile.

Elimination Reactions

Under acidic conditions (e.g., H₂SO₄), β-elimination can occur, producing alkenes. The phenylmethoxy group stabilizes carbocation intermediates, favoring Zaitsev-oriented products.

Comparison with Similar Compounds

10-Phenyl-1-decanol (CAS: 62607-69-6)

- Structure: C₁₆H₂₆O; phenyl group directly bonded to the 10th carbon of the decanol chain .

- Key Differences: Substituent Type: 10-Phenyl-1-decanol lacks the ether oxygen present in the phenylmethoxy group, reducing polarity. Reactivity: Direct C–C bonding in 10-phenyl-1-decanol makes it less reactive toward nucleophilic substitution compared to the ether-linked phenylmethoxy group.

- Applications : Used in surfactants and lubricants due to its hydrophobic tail and aromatic head .

2-Octanol, 1-(phenylmethoxy)-, (R)- (CAS: 137958-56-6)

10-Chloro-1-decanol (CAS: Not provided)

- Structure : C₁₀H₂₁ClO; chlorine substituent at the 10th carbon .

- Key Differences :

- Applications : Precursor for iodinated alcohols (e.g., 10-iodo-decan-1-ol) .

Physicochemical Properties and Functional Group Impact

Molecular Weight and Solubility

- Hydrophobicity: The phenylmethoxy group increases logP compared to 1-decanol, enhancing affinity for lipid membranes or nonpolar solvents .

Thermal Stability

Pharmaceutical and Complexation

Fuel Additives

- Diesel Blends: 1-Decanol derivatives improve cetane numbers and reduce emissions (NOx, smoke) in biofuel blends . The phenylmethoxy group may further oxygenate fuels, enhancing combustion efficiency .

Surfactants and Solvents

- Micelle Formation: The hydrophobic decanol chain and polar ether group make 1-Decanol, 10-(phenylmethoxy)- a candidate for nonionic surfactants .

Preparation Methods

Reaction Procedure

A suspension of 1,10-decanediol (857 mg, 4.92 mmol) and sodium hydride (197 mg, 4.92 mmol) in anhydrous dimethylformamide (DMF, 16 mL) is heated to 60°C under inert conditions. Benzyl bromide (195 µL, 1.64 mmol) is added dropwise, and the mixture is stirred for 21 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate, 8:1) to yield 10-(benzyloxy)decan-1-ol as a colorless oil (173 mg, 40% yield).

Key Parameters:

-

Base: Sodium hydride (1:1 molar ratio with diol)

-

Solvent: DMF (polar aprotic)

-

Temperature: 60°C

-

Purification: Silica gel chromatography

Mechanistic Insights

The reaction proceeds via deprotonation of the primary hydroxyl group by NaH, forming an alkoxide intermediate. Nucleophilic attack on benzyl bromide yields the benzyl ether, while the secondary hydroxyl remains unreacted due to steric hindrance.

Characterization Data

-

1H NMR (CDCl3): δ 7.37–7.26 (m, 5H, Ar–H), 4.50 (s, 2H, OCH2Ph), 3.63 (t, J = 6.7 Hz, 2H, HOCH2), 3.46 (t, J = 6.4 Hz, 2H, OCH2), 1.56–1.24 (m, 16H, CH2).

-

13C NMR: δ 138.4 (C–O), 128.4–127.7 (Ar–C), 73.2 (OCH2Ph), 70.1 (HOCH2), 32.8–25.6 (CH2).

Nucleophilic Substitution of 10-Bromo-1-decanol

An alternative route employs 10-bromo-1-decanol as the starting material, reacting with benzyl alcohol under basic conditions.

Reaction Optimization

In a modified procedure, 10-bromo-1-decanol (1.0 eq) is treated with benzyl alcohol (1.2 eq) and potassium carbonate (2.0 eq) in refluxing acetone for 24 hours. The crude product is purified via recrystallization or chromatography.

Limitations

This method suffers from lower yields compared to Williamson synthesis due to competing elimination reactions and the poor leaving-group ability of bromide in polar aprotic solvents.

Mitsunobu Reaction for Stereoselective Synthesis

Though less common, the Mitsunobu reaction offers stereochemical control for specialized applications.

Protocol

1,10-Decanediol (1.0 eq) reacts with benzyl alcohol (1.1 eq) in the presence of triphenylphosphine (1.5 eq) and diethyl azodicarboxylate (DEAD, 1.5 eq) in tetrahydrofuran (THF) at 0°C to room temperature.

Advantages and Drawbacks

While the Mitsunobu reaction avoids strong bases, it is cost-prohibitive for large-scale synthesis due to stoichiometric phosphine and azodicarboxylate requirements.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Stereochemical Control |

|---|---|---|---|---|

| Williamson Synthesis | 40 | Low | High | No |

| Nucleophilic Sub. | 35–45 | Low | Moderate | No |

| Mitsunobu Reaction | 50–60 | High | Low | Yes |

Key Observations:

-

The Williamson method balances yield and scalability for industrial applications.

-

Mitsunobu is reserved for enantioselective synthesis but is economically impractical.

Industrial-Scale Considerations

Solvent Selection

DMF, while effective in laboratory settings, poses disposal challenges. Alternatives like toluene or acetonitrile reduce environmental impact but may lower yields.

Q & A

Q. What are the key thermodynamic properties of 1-Decanol derivatives, and how are they experimentally determined?

Thermodynamic properties such as heat capacity, phase behavior, and vapor-liquid equilibria can be measured using calorimetry and high-pressure phase equilibrium setups. For example, heat capacity data for 1-Decanol homologs (e.g., 1-Hexanol to 1-Decanol) are determined via adiabatic calorimetry between 5 K and 390 K . Phase equilibria in systems involving 1-Decanol (e.g., CO₂ + 1-Decanol + n-Tetradecane) are studied using variable-volume view cells to classify phase behavior (Type III per Van Konynenburg and Scott) and validate predictive models like PSRK .

Q. How does the concentration of 1-Decanol influence reaction efficiency in polymer synthesis?

In solvent-free polyesterimide resin synthesis, 1-Decanol acts as a reaction modulator. Experimental data show that increasing 1-Decanol concentration (2.4% to 20.2%) reduces byproduct formation (e.g., from "many" to "nil") and improves product clarity. Reaction parameters like temperature and time are optimized using a design-of-experiments approach, with gas chromatography (GC) and Fourier-transform infrared spectroscopy (FTIR) for real-time monitoring .

Q. What analytical methods are recommended for structural characterization of 10-(phenylmethoxy)-1-Decanol?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern of the phenylmethoxy group. Mass spectrometry (e.g., EPA/NIH spectral databases) provides molecular weight verification (e.g., C₂₉H₃₆O₂, m/z 416) and fragmentation patterns. High-performance liquid chromatography (HPLC) with UV detection ensures purity .

Advanced Research Questions

Q. How can conflicting phase behavior data in ternary systems involving 1-Decanol be resolved?

Discrepancies in phase diagrams (e.g., CO₂ + 1-Decanol + n-Tetradecane) arise from incomplete binary subsystem data. Researchers should first experimentally map unstudied binaries (e.g., 1-Decanol + n-Tetradecane) using cloud-point measurements and compare results with predictive equations of state (e.g., PSRK, SAFT). Statistical analysis of tie-line consistency and model deviations (e.g., ±5% error margins) helps refine parameters .

Q. What computational strategies are effective for modeling solvent interactions of 10-(phenylmethoxy)-1-Decanol in surfactant systems?

Molecular dynamics (MD) simulations using force fields like OPLS-AA or CHARMM can predict solvation dynamics and micelle formation. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify electronic effects of the phenylmethoxy group on hydrophobicity. Experimental validation via surface tension measurements (e.g., Du Noüy ring method) confirms computational findings .

Q. How do structural analogs (e.g., 10-(triphenylmethoxy)-1-Decanol) inform the reactivity of 10-(phenylmethoxy)-1-Decanol?

Comparative studies using analogs with bulkier substituents (e.g., triphenylmethoxy vs. phenylmethoxy) reveal steric and electronic impacts on reaction kinetics. For example, triphenylmethoxy groups may hinder esterification rates due to steric crowding, as shown in resin synthesis trials. Kinetic isotope effects (KIE) and Hammett plots further elucidate substituent influences .

Methodological Notes

- Data Gaps : Direct studies on 10-(phenylmethoxy)-1-Decanol are limited; researchers should extrapolate from structurally similar compounds (e.g., ) and validate with targeted experiments.

- Safety Protocols : Handling requires PPE (gloves, goggles) due to flammability and potential irritancy. Waste must be segregated for professional disposal .

- Model Validation : Always cross-check computational predictions with experimental phase equilibria or spectroscopic data to ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.